molecular formula C7H6N2O2S2 B3246884 Thieno[3,2-b]pyridine-6-sulfonamide CAS No. 1803589-89-0

Thieno[3,2-b]pyridine-6-sulfonamide

Cat. No.: B3246884
CAS No.: 1803589-89-0
M. Wt: 214.3 g/mol
InChI Key: QFKUYRBCPRBKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-b]pyridine-6-sulfonamide is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine-6-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a thiophene derivative with a pyridine derivative, followed by sulfonation to introduce the sulfonamide group . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization and sulfonation processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]pyridine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Thieno[3,2-b]pyridine-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,2-b]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Thieno[3,2-b]pyridine-6-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of the sulfonamide group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

thieno[3,2-b]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c8-13(10,11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKUYRBCPRBKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[3,2-b]pyridine-6-sulfonamide
Reactant of Route 2
Thieno[3,2-b]pyridine-6-sulfonamide
Reactant of Route 3
Thieno[3,2-b]pyridine-6-sulfonamide
Reactant of Route 4
Thieno[3,2-b]pyridine-6-sulfonamide
Reactant of Route 5
Thieno[3,2-b]pyridine-6-sulfonamide
Reactant of Route 6
Thieno[3,2-b]pyridine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.